![molecular formula C18H24N2O2 B2825911 N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide CAS No. 1110907-73-7](/img/structure/B2825911.png)
N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide, commonly known as CTAP, is a small molecule antagonist of the kappa opioid receptor (KOR). It has been extensively studied for its potential therapeutic applications in pain management, addiction, and depression.
Mechanism of Action
CTAP binds to the N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide and blocks its activation by endogenous opioids such as dynorphin. This leads to a decrease in N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide-mediated signaling pathways, including the inhibition of adenylyl cyclase and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. CTAP has been shown to be highly selective for N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide over other opioid receptors, such as mu and delta opioid receptors.
Biochemical and Physiological Effects:
CTAP has been shown to produce a range of biochemical and physiological effects, including the modulation of pain perception, stress response, and reward behavior. In animal studies, CTAP has been shown to produce antinociceptive effects, or a decrease in pain perception, without producing the side effects associated with traditional opioids such as respiratory depression and addiction. CTAP has also been shown to reduce stress-induced behaviors, such as anxiety and depression, and to decrease drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
CTAP has several advantages for use in lab experiments, including its high potency and selectivity for N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide, its ability to produce antinociceptive effects without producing respiratory depression or addiction, and its potential therapeutic applications in pain management, addiction, and depression. However, CTAP also has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research on CTAP, including the development of more potent and selective N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide antagonists, the investigation of the role of N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide in other physiological and pathological conditions, and the development of CTAP-based therapies for pain management, addiction, and depression. Other potential future directions include the use of CTAP as a tool for investigating the role of N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide in various cellular and molecular pathways, and the development of CTAP-based imaging agents for use in diagnostic and therapeutic applications.
Synthesis Methods
CTAP can be synthesized using a variety of methods, including the reaction of 1-cyanocyclohexylamine with 2-(2,4,6-trimethylphenoxy)acetyl chloride, or the condensation of 1-cyanocyclohexylamine with 2-(2,4,6-trimethylphenoxy)acetic acid in the presence of a coupling agent. The purity and yield of CTAP can be improved by using high-performance liquid chromatography (HPLC) or recrystallization techniques.
Scientific Research Applications
CTAP has been extensively studied for its potential therapeutic applications in pain management, addiction, and depression. It has been shown to be a selective and potent antagonist of the N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide, which plays a key role in modulating pain perception, stress response, and reward behavior. CTAP has been used in a variety of in vitro and in vivo studies to investigate the role of N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide in various physiological and pathological conditions.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-9-14(2)17(15(3)10-13)22-11-16(21)20-18(12-19)7-5-4-6-8-18/h9-10H,4-8,11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFELMBBKBBFGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2(CCCCC2)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide |
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